molecular formula C6H5BN2O3 B1277327 Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid CAS No. 426268-09-9

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

Cat. No. B1277327
M. Wt: 163.93 g/mol
InChI Key: CHYMBQMSEFLESI-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]oxadiazoles are a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities, including anticancer properties. Specifically, boron-based benzo[c][1,2,5]oxadiazoles have been designed and synthesized as potential therapeutic agents targeting tumor hypoxia. The synthesis of these compounds typically involves substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]oxadiazole derivatives is an area of active research. A novel approach to synthesizing these compounds involves a two-step process that starts with substitution reactions. This is followed by the hydrolysis of aryltrifluoroboronate salts to yield the boronic acid derivatives. This method represents the first example of developing boron-based hypoxia agents and has been shown to be efficient .

Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]oxadiazole derivatives is characterized by the presence of a boronic acid group, which is a key feature for their potential biological activity. The synthesized hybrids of these compounds have been characterized using suitable spectroscopic techniques, ensuring the correct molecular framework has been established .

Chemical Reactions Analysis

The chemical reactivity of benzo[c][1,2,5]oxadiazole derivatives is influenced by the presence of the boronic acid group. This functional group is known to participate in various chemical reactions, such as Suzuki cross-coupling, which is a common method for creating carbon-carbon bonds in the synthesis of complex organic molecules . The boronic acid group can react with different reagents to form a variety of products, which can be further modified to enhance their pharmacological properties .

Physical and Chemical Properties Analysis

Benzo[c][1,2,5]oxadiazole derivatives exhibit a range of physical and chemical properties that make them suitable for various applications. For instance, they have been found to possess high thermal stability, which is crucial for their potential use in organic light-emitting devices (OLEDs) and other optoelectronic applications . Additionally, the photophysical properties of related benzo[c][1,2,5]oxadiazole compounds have been investigated, revealing that they demonstrate high solid-state fluorescence quantum yields, which is an important characteristic for materials used in photovoltaic devices .

Scientific Research Applications

Specific Scientific Field

Pharmacology and Oncology

Summary of the Application

Benzo[c][1,2,5]oxadiazoles are recognized to possess potent pharmacological activities including anticancer potential . A new series of boron-based benzo[c][1,2,5]oxadiazoles has been designed and synthesized as anticancer agents targeting tumor hypoxia .

Methods of Application or Experimental Procedures

A series of seventeen compounds were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica .

Results or Outcomes

The synthesized hybrids were characterized by suitable spectroscopic techniques. The biological studies are currently underway .

2. High Energy Molecules

Specific Scientific Field

Material Science

Summary of the Application

Oxadiazoles, including Benzo[c][1,2,5]oxadiazole, are organic compounds that possess a five-membered heterocyclic ring system. They have been utilized as high energy molecules or energetic materials .

Methods of Application or Experimental Procedures

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Results or Outcomes

Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .

properties

IUPAC Name

2,1,3-benzoxadiazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c10-7(11)4-1-2-5-6(3-4)9-12-8-5/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYMBQMSEFLESI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NON=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405428
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid

CAS RN

426268-09-9
Record name Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Balintová, M Plucnara, P Vidláková… - … A European Journal, 2013 - Wiley Online Library
Benzofurazane has been attached to nucleosides and dNTPs, either directly or through an acetylene linker, as a new redox label for electrochemical analysis of nucleotide sequences. …
Y Mostinski, GJJE Heynen… - Journal of medicinal …, 2020 - ACS Publications
The tyrosine phosphatase SHP2 controls the activity of pivotal signaling pathways, including MAPK, JAK-STAT, and PI3K-Akt. Aberrant SHP2 activity leads to uncontrolled cell …
Number of citations: 15 pubs.acs.org
G Hervé, G Sartori, G Enderlin, G Mackenzie, C Len - RSC Advances, 2014 - pubs.rsc.org
Nucleoside analogues have attracted much attention due to their potential biological activities. Amongst all synthetic nucleosides, C5-modified pyrimidines and C2- or C8-modified …
Number of citations: 83 pubs.rsc.org
J Balintová - 2015 - dspace.cuni.cz
This PhD thesis describes the synthesis of modified DNA containing electrochemical active labels such as anthraquinone, benzofurazane, azide and nitrophenyltriazole with the …
Number of citations: 0 dspace.cuni.cz
B Apsel - 2008 - search.proquest.com
Cancer cells survive by co-opting intracellular growth pathways regulated through kinase signaling. Many kinases in these pathways are validated drug targets and kinase inhibitors are …
Number of citations: 5 search.proquest.com

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